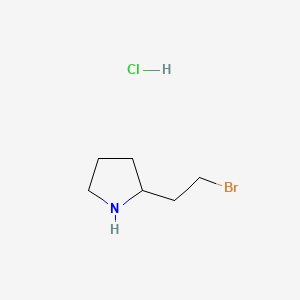
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical research. The presence of a bromoethyl group in this compound suggests potential reactivity and utility in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (2S)-pyrrolidine, which can be obtained from natural sources or synthesized from simpler precursors.
Bromination: The (2S)-pyrrolidine is then subjected to bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromoethyl group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet regulatory standards.
化学反应分析
Types of Reactions
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form lactams or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromoethyl group or to modify the pyrrolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrrolidines with various functional groups.
Oxidation: Lactams or other oxidized pyrrolidine derivatives.
Reduction: Dehalogenated pyrrolidines or modified pyrrolidine rings.
科学研究应用
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- (2S)-2-(2-chloroethyl)pyrrolidine;hydrochloride
- (2S)-2-(2-iodoethyl)pyrrolidine;hydrochloride
- (2S)-2-(2-fluoroethyl)pyrrolidine;hydrochloride
Uniqueness
(2S)-2-(2-bromoethyl)pyrrolidine;hydrochloride is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions.
属性
分子式 |
C6H13BrClN |
|---|---|
分子量 |
214.53 g/mol |
IUPAC 名称 |
2-(2-bromoethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H12BrN.ClH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H |
InChI 键 |
CMJWSXZZJMLYTN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CCBr.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















